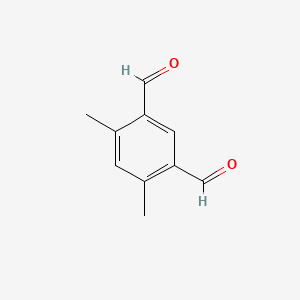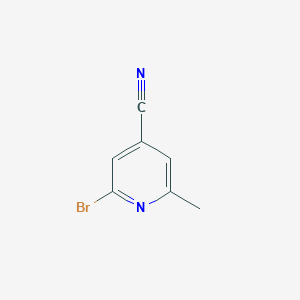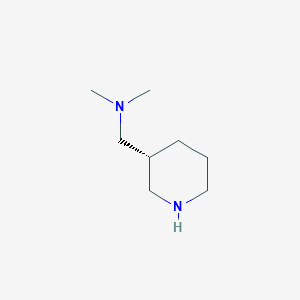
5-Diethoxyphosphoryl-4-(5-diethoxyphosphoryl-1,3-benzodioxol-4-yl)-1,3-benzodioxole
Vue d'ensemble
Description
“5-Diethoxyphosphoryl-4-(5-diethoxyphosphoryl-1,3-benzodioxol-4-yl)-1,3-benzodioxole” is a complex organic compound characterized by its unique benzodioxole structure with diethoxyphosphoryl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of “5-Diethoxyphosphoryl-4-(5-diethoxyphosphoryl-1,3-benzodioxol-4-yl)-1,3-benzodioxole” typically involves multi-step organic reactions. The starting materials are usually benzodioxole derivatives, which undergo phosphorylation reactions to introduce the diethoxyphosphoryl groups. Common reagents used in these reactions include phosphorus oxychloride (POCl3) and diethyl phosphite (C4H11O3P).
Industrial Production Methods
Industrial production of such compounds may involve large-scale reactions under controlled conditions. The process often includes purification steps such as recrystallization or chromatography to ensure the desired purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the phosphoryl groups to phosphine oxides or other reduced forms.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoryl oxides, while substitution reactions can introduce halogenated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, “5-Diethoxyphosphoryl-4-(5-diethoxyphosphoryl-1,3-benzodioxol-4-yl)-1,3-benzodioxole” can be used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with benzodioxole structures are often studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine
Industry
In the industrial sector, such compounds may be used in the development of advanced materials, including polymers and coatings, due to their unique chemical properties.
Mécanisme D'action
The mechanism of action of “5-Diethoxyphosphoryl-4-(5-diethoxyphosphoryl-1,3-benzodioxol-4-yl)-1,3-benzodioxole” would depend on its specific interactions with molecular targets. Typically, compounds with phosphoryl groups can interact with enzymes and proteins, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzodioxole Derivatives: Compounds with similar benzodioxole structures but different substituents.
Phosphorylated Compounds: Molecules with phosphoryl groups attached to different aromatic or aliphatic backbones.
Uniqueness
The uniqueness of “5-Diethoxyphosphoryl-4-(5-diethoxyphosphoryl-1,3-benzodioxol-4-yl)-1,3-benzodioxole” lies in its specific combination of benzodioxole and diethoxyphosphoryl groups, which may confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
5-diethoxyphosphoryl-4-(5-diethoxyphosphoryl-1,3-benzodioxol-4-yl)-1,3-benzodioxole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O10P2/c1-5-29-33(23,30-6-2)17-11-9-15-21(27-13-25-15)19(17)20-18(34(24,31-7-3)32-8-4)12-10-16-22(20)28-14-26-16/h9-12H,5-8,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFAMUKBPJMYVOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=C(C2=C(C=C1)OCO2)C3=C(C=CC4=C3OCO4)P(=O)(OCC)OCC)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O10P2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601142754 | |
| Record name | Phosphonic acid, [4,4′-bi-1,3-benzodioxole]-5,5′-diylbis-, tetraethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255042-46-7 | |
| Record name | Phosphonic acid, [4,4′-bi-1,3-benzodioxole]-5,5′-diylbis-, tetraethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=255042-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, [4,4′-bi-1,3-benzodioxole]-5,5′-diylbis-, tetraethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601142754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-ethyl-3-[[[[3-(ethylamino)-2-methylpropyl]-dimethylsilyl]oxy-dimethylsilyl]oxy-dimethylsilyl]-2-methylpropan-1-amine](/img/structure/B3255450.png)
![2-[4-(1-methyl-1H-imidazol-4-yl)phenyl]piperidine dihydrochloride](/img/structure/B3255451.png)





